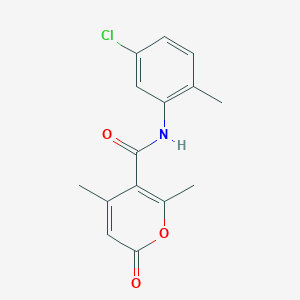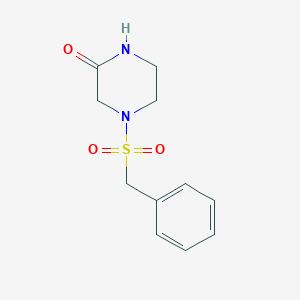
1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketone, also known as PHENYLPIRACETAM, is a nootropic drug that is used to enhance cognitive function. It was first synthesized in 1983 by the pharmaceutical company Parke-Davis. PHENYLPIRACETAM is a member of the racetam family of drugs, which are known for their ability to improve memory, learning, and concentration.
Applications De Recherche Scientifique
1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, learning, and concentration in both animals and humans. 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM has also been studied for its potential to treat cognitive disorders such as Alzheimer's disease and dementia.
Mécanisme D'action
The exact mechanism of action of 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM is not fully understood. However, it is believed to work by increasing the release of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in memory, learning, and attention. 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM may also increase the activity of AMPA receptors in the brain, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM has been shown to increase cerebral blood flow and oxygen consumption in the brain. It may also increase glucose uptake and utilization in the brain. 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a long half-life in the body. 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM is also well-tolerated in animals and humans, with few reported side effects. However, 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM may be expensive to purchase, and it may not be readily available in some countries.
Orientations Futures
There are several future directions for the study of 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM. One area of research is the potential use of 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM as a treatment for cognitive disorders such as Alzheimer's disease and dementia. Another area of research is the development of new analogs of 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM with improved cognitive-enhancing effects. Finally, the safety and long-term effects of 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM should be further studied to ensure its safe use in humans.
Conclusion:
In conclusion, 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM is a nootropic drug that has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, learning, and concentration in both animals and humans. 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM has several advantages for lab experiments, including its ease of synthesis and purification, long half-life, and well-tolerated side effects. However, further research is needed to fully understand its mechanism of action and potential applications for treating cognitive disorders.
Méthodes De Synthèse
1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM is synthesized by the reaction of 2-oxo-pyrrolidine with 2-hydroxy-5-methylbenzaldehyde. The reaction is catalyzed by a base such as sodium hydroxide. The resulting product is then purified by recrystallization.
Propriétés
IUPAC Name |
(2-hydroxy-5-methylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-4-5-11(14)10(8-9)12(15)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRZNXLFPMTBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxy-5-methylphenyl)-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7473614.png)



![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)
![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)

